![molecular formula C13H10FNO2 B1392149 2-(4-Fluorobenzoyl)-6-methoxypyridine CAS No. 1187167-76-5](/img/structure/B1392149.png)
2-(4-Fluorobenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Fluorobenzoyl)-6-methoxypyridine (2-FBP) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has also been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
Synthesis of Pyridine Nucleosides
Research by Nesnow and Heidelberger (1975) focused on the synthesis of pyridine nucleosides related to 5-fluorocytosine, a significant development in the field of medicinal chemistry. They used derivatives of 2-methoxypyridine in their synthesis process, highlighting the compound's importance in creating nucleoside analogs for potential therapeutic uses (Nesnow & Heidelberger, 1975).
Structural Characterization in Chemistry
Böck et al. (2021) presented a study on the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. This research illustrates the application of 2-methoxypyridine derivatives in the structural characterization of chemical compounds, contributing to a deeper understanding of molecular interactions (Böck et al., 2021).
Anticancer Drug Metabolism Studies
Lee et al. (2004) investigated the metabolism of YH3945, a novel anti-cancer drug, in rats. Their research utilized derivatives of 2-methoxypyridine, showcasing the role of such compounds in studying the pharmacokinetics and metabolic pathways of new therapeutic agents (Lee et al., 2004).
Synthesis of Quinazolinones
Fray et al. (2006) described a novel route to synthesize substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile. This study highlights the utility of 2-methoxypyridine derivatives in synthesizing complex organic compounds, which could have potential applications in medicinal chemistry (Fray et al., 2006).
Development of PET Cancer Imaging Agents
Wang et al. (2006) worked on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, potentially useful in PET imaging for cancer. This research underscores the importance of 2-methoxypyridine derivatives in developing novel diagnostic tools in oncology (Wang et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as n-(2-chloro-4-fluorobenzoyl)-n’-(5-hydroxy-2-methoxyphenyl)urea have been found to target glycogen phosphorylase, a key enzyme in glucose metabolism .
Mode of Action
This interaction could potentially alter the protein’s activity, stability, or interaction with other proteins .
Biochemical Pathways
Given the potential target of similar compounds, it may affect pathways related to glucose metabolism .
Result of Action
Based on the potential target, it could potentially affect glucose metabolism at the cellular level .
properties
IUPAC Name |
(4-fluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRASIXWLPYLXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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